1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Description
1-(4-Aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a carboxamide linkage at position 3 of the pyrazole core. Key structural elements include:
- Carboxamide substituent: 4-Sulfamoylphenyl group, enhancing hydrophilicity and sulfonamide-related bioactivity.
This compound is hypothesized to exhibit dual inhibitory activity against cyclooxygenase (COX) and histone deacetylase (HDAC), based on structural similarities to bifunctional conjugates reported in and .
Properties
Molecular Formula |
C20H17N5O4S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4S/c21-13-3-7-15(8-4-13)25-18(19-2-1-11-29-19)12-17(24-25)20(26)23-14-5-9-16(10-6-14)30(22,27)28/h1-12H,21H2,(H,23,26)(H2,22,27,28) |
InChI Key |
NMHGYCVPCCEZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan-containing reagents.
Attachment of the aminophenyl group: This step may involve a nucleophilic substitution reaction where an aminophenyl derivative reacts with the pyrazole core.
Incorporation of the sulfamoylphenyl group: This can be achieved through a sulfonation reaction, where a sulfamoylphenyl derivative is introduced to the pyrazole core.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Scientific Research Applications
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Pyrazole-3-Carboxamide Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 4-aminophenyl group in the target compound contrasts with the 4-sulfamoylphenyl in compound 7a (), which is linked to hydroxamic acid for HDAC inhibition . The furan-2-yl group in the target compound may confer metabolic stability compared to thiophene or bromothiophene moieties in analogs like 4k () .
Carboxamide Modifications: The 4-sulfamoylphenyl carboxamide in the target compound shares similarities with dual COX/HDAC inhibitors in , where sulfonamide groups are critical for COX binding .
Key Findings:
- Synthetic Strategies : The target compound likely employs amidation protocols similar to and , utilizing HATU/EDCI for carboxamide bond formation .
- Bifunctional Activity : Analogous compounds (e.g., 7a in ) demonstrate dual COX/HDAC inhibition, suggesting the target compound may share this mechanism .
- Lack of Potency Data : Specific IC50 values for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, also known by its CAS number 2731011-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2731011-19-9 |
| Molecular Formula | C20H17N5O4S |
| Molecular Weight | 423.4 g/mol |
Structure
The compound features a pyrazole ring with an aminophenyl group and a furan moiety, which are critical for its biological activity. The sulfonamide group is also significant for enhancing solubility and biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. The anti-inflammatory effects were evaluated using various in vitro assays, including:
- Inhibition of Albumin Denaturation : The compound demonstrated significant inhibition of albumin denaturation, indicating potential protective effects against protein denaturation associated with inflammation.
- Red Blood Cell (RBC) Hemolysis : The compound was tested for its ability to prevent hemolysis induced by inflammatory agents, showcasing its protective role in cellular integrity.
- Cyclooxygenase (COX) Inhibition : Molecular docking studies indicated that the compound binds effectively to COX enzymes, particularly COX-2, suggesting its potential as an anti-inflammatory agent targeting this pathway .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the furan and phenyl groups significantly affect biological activity. For instance:
- Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups enhances activity by stabilizing the transition state during enzyme interaction.
- Substituent Variability : Variations in the position and type of substituents on the phenyl ring were systematically studied, leading to the identification of optimal configurations for enhanced biological efficacy .
Case Study 1: Synthesis and Evaluation
In a study aimed at synthesizing derivatives of this compound, researchers employed a one-pot three-component reaction involving furan derivatives and sulfonamide precursors. The synthesized compounds were screened for anti-inflammatory activity against indomethacin as a reference. Several derivatives showed superior binding affinities and COX inhibition compared to indomethacin, indicating promising therapeutic potential .
Case Study 2: Comparative Analysis with Similar Compounds
A comparative study analyzed the biological activities of various pyrazole derivatives with similar structures. The results indicated that modifications to the nitrogen atom in the pyrazole ring could significantly enhance anti-inflammatory properties. Compounds with additional hydroxyl or methoxy groups exhibited increased activity due to improved solubility and interaction with target enzymes .
Q & A
Q. What are the optimal synthetic routes for 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the pyrazole core formation, followed by functionalization of the aromatic and heterocyclic substituents. Key steps include:
- Pyrazole ring construction : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile as solvents).
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the furan-2-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
- Sulfamoyl group introduction : Reaction of the amine intermediate with sulfamoyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields range from 45–65%, depending on reaction optimization .
Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity. Aromatic protons (δ 6.5–8.5 ppm) and pyrazole carbons (δ 140–160 ppm) are diagnostic .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion at m/z 435.12) .
- X-ray crystallography : Resolves spatial arrangement, particularly for the pyrazole-furan orientation and hydrogen-bonding networks involving the sulfamoyl group .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening focuses on:
- In vitro assays : Anti-inflammatory (COX-1/COX-2 inhibition), antimicrobial (MIC against E. coli, S. aureus), and anticancer (MTT assay on cancer cell lines like MCF-7 or A549) .
- Dose-response curves : IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism). Reported IC₅₀ ranges: 10–50 µM for COX-2 inhibition .
Advanced Research Questions
Q. How can molecular docking studies guide the design of analogs with enhanced activity?
Docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins (e.g., COX-2, EGFR kinase):
- Key interactions : The sulfamoyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the furan ring engages in π-π stacking with hydrophobic pockets .
- Scoring functions : Prioritize analogs with lower binding energies (ΔG < -9 kcal/mol) .
- Validation : Compare docking poses with co-crystallized ligands (PDB IDs: 5KIR for COX-2) to refine predictions .
Q. How can contradictory data in biological assays be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) arise from:
- Assay conditions : Differences in buffer pH, incubation time, or cell passage number. Standardize protocols using guidelines like MIAME or OECD 423 .
- Compound purity : HPLC analysis (≥95% purity, C18 column, acetonitrile/water mobile phase) ensures reproducibility .
- Target selectivity : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls to rule off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) < 30 min indicates need for prodrug design .
- Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀ > 100 µM) precedes rodent studies .
Structure-Activity Relationship (SAR) Considerations
Q. How do substituent modifications influence biological activity?
- 4-Aminophenyl group : Replacement with electron-withdrawing groups (e.g., nitro) reduces COX-2 affinity by 60%, highlighting the importance of hydrogen-bond donors .
- Furan-2-yl moiety : Substitution with thiophene decreases antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL), suggesting oxygen’s role in bacterial membrane interaction .
- Sulfamoylphenyl group : Removing the sulfonamide abolishes COX-2 inhibition, confirming its role in binding the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
